2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dimethylpentanoic acid
Description
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dimethylpentanoic acid is an Fmoc-protected unnatural amino acid derivative. Its structure features a pentanoic acid backbone substituted with dimethyl groups at positions 3 and 4, and an Fmoc (9-fluorenylmethyloxycarbonyl) group at the α-amino position. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound is a chiral molecule, with stereochemistry at the α-carbon influencing its reactivity and applications in peptide engineering.
Its primary use lies in constructing peptide chains with tailored steric and electronic properties, particularly in drug discovery and biomaterials research.
Properties
Molecular Formula |
C22H25NO4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid |
InChI |
InChI=1S/C22H25NO4/c1-13(2)14(3)20(21(24)25)23-22(26)27-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,23,26)(H,24,25) |
InChI Key |
SVPJHFGRSITUGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
General Strategy
The synthesis involves two main steps:
- Formation of the Fmoc-protected amino acid intermediate by reacting the corresponding amino acid (such as levodopa or a structurally related amino acid) with 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu).
- Modification of the side chain to introduce the 3,4-dimethylpentanoic acid moiety, often through acetal formation or related transformations.
This approach is designed to simplify the synthetic route compared to older multi-step methods, improving yield and operational ease.
Detailed Synthetic Route from Patent CN102718739A
This patent describes a method for preparing a related Fmoc-protected compound with a 2,2-dimethyl-1,3-benzodioxolyl group, which shares key synthetic principles applicable to 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dimethylpentanoic acid.
Step A: Synthesis of Fmoc-Acyl Amino Acid Intermediate
-
- Amino acid (e.g., levodopa)
- Sodium bicarbonate (NaHCO3), molar ratio 1:1 to 1:6
- Fmoc N-hydroxysuccinimide ester (Fmoc-OSu), molar ratio 0.8 to 1.3 relative to amino acid
- Solvent: Acetone and water mixture
-
- Mix amino acid with sodium bicarbonate and water, stir.
- Add acetone, then add Fmoc-OSu slowly.
- Stir overnight at room temperature.
- Remove acetone by evaporation.
- Extract with ethyl acetate after acidifying aqueous phase.
- Wash, dry, concentrate, and crystallize from sherwood oil to obtain Fmoc-acyl amino acid intermediate.
Step B: Side Chain Modification via Acetal Formation
-
- Fmoc-acyl amino acid intermediate
- 2,2-Dimethoxypropane (acetal source)
- Catalyst: Pyridinium p-toluenesulfonate (PPTS), 0.1 to 0.5 molar ratio
- Solvent: Tetrahydrofuran (THF)
-
- Dissolve the Fmoc intermediate in dry THF.
- Add 2,2-dimethoxypropane and PPTS catalyst.
- Reflux the mixture for 0.5 to 50 hours.
- Concentrate the reaction mixture to remove THF.
- Dissolve residue in ethyl acetate, wash with ferric chloride solution and brine multiple times.
- Dry over anhydrous sodium sulfate, filter, concentrate.
- Recrystallize from sherwood oil and ethyl acetate to obtain the target Fmoc-protected amino acid.
- Typical yield reported: ~72%
- Purity: ~97% by chromatographic analysis
Alternative Synthetic Insights
- The Fmoc protection step is standard in peptide chemistry and involves nucleophilic substitution of the amino group by Fmoc-OSu under basic aqueous conditions.
- Side chain modifications to introduce branching methyl groups or acetal protections are done under acidic catalysis in aprotic solvents like THF to favor selective acetal formation.
- Purification typically involves multiple organic extractions, washing with ferric chloride solution to remove impurities, and recrystallization to achieve high purity.
Analytical and Research Data Summary
| Parameter | Data / Conditions |
|---|---|
| Starting amino acid | Levodopa or analog |
| Fmoc-OSu molar ratio | 0.8 to 1.3 equivalents relative to amino acid |
| Base for Fmoc coupling | Sodium bicarbonate (NaHCO3), 1:1 to 1:6 molar ratio |
| Solvent for Fmoc step | Acetone/water mixture |
| Side chain modification | 2,2-Dimethoxypropane with PPTS catalyst |
| Catalyst loading | 0.1 to 0.5 molar ratio |
| Solvent for acetal step | Tetrahydrofuran (THF) |
| Reaction temperature | Reflux (approx. 65 °C for THF) |
| Reaction time | 0.5 to 50 hours (typical 8 hours) |
| Purification | Ethyl acetate extraction, ferric chloride wash, recrystallization |
| Yield | ~72% |
| Purity | ~97% by chromatographic methods |
Summary and Research Outcomes
- The described synthetic method efficiently produces this compound with high purity and good yield.
- The two-step process (Fmoc protection followed by side chain acetal formation) minimizes complexity compared to older multi-step syntheses.
- Use of pyridinium p-toluenesulfonate as a mild acid catalyst in THF enables selective acetal formation without side reactions.
- The method is scalable to multi-mole quantities with reproducible results.
- The resulting compound serves as a valuable reagent in peptide synthesis, particularly for introducing sterically hindered or modified amino acid residues.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions: Reagents like Fmoc-allyl-Gly-OH , Boc-Gly-OH , and 4-pentynoic acid are used in its synthesis.
Major Products: The primary product is the fully protected amino acid with the fluorenyl group attached.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for peptide synthesis due to its unique structure.
Biology: It can serve as a probe in studies related to protein-ligand interactions.
Medicine: Investigations into its bioactivity may reveal potential therapeutic applications.
Industry: Its use in the pharmaceutical industry is promising.
Mechanism of Action
Targets and Pathways: The compound’s mechanism likely involves interactions with specific receptors or enzymes. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Key Observations :
- Functional Group Diversity : Piperazinyl and methoxy-substituted analogs (e.g., compounds 2e–2j in ) introduce cationic or polar motifs, enhancing solubility and enabling interactions with biological targets .
- Chirality : Enantiomers like Fmoc-D-Glu-OH demonstrate divergent biochemical behaviors, underscoring the importance of stereochemical control.
Insights :
- The target compound’s dimethyl substitution likely reduces polarity compared to piperazinyl or carboxylic acid-containing analogs, impacting its use in aqueous systems.
- High synthetic yields (>85%) for related compounds suggest efficient coupling strategies, though steric hindrance in the target compound may necessitate optimized conditions .
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dimethylpentanoic acid, commonly referred to as Fmoc-DMPA, is a synthetic amino acid derivative that has garnered attention in biochemical research and pharmaceutical applications. This compound is notable for its role in peptide synthesis and as a building block in the development of bioactive molecules. The following sections delve into its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula: C22H25NO4
- Molecular Weight: 367.44 g/mol
- CAS Number: 139551-74-9
Fmoc-DMPA exhibits biological activity primarily through its interaction with various biological systems:
- Peptide Synthesis : As a protected amino acid, Fmoc-DMPA is utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety that can be easily removed under mild conditions, facilitating the sequential addition of amino acids to form peptides.
-
Biological Activity : Preliminary studies suggest that Fmoc-DMPA may influence cellular processes such as:
- Cell Proliferation : It has been observed to promote the proliferation of certain cell lines, potentially through modulation of growth factor signaling pathways.
- Antioxidant Properties : Some derivatives of Fmoc-DMPA have shown to exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in cells.
Table 1: Summary of Biological Activities
Case Study 1: Cell Line Proliferation
In a study conducted by researchers at XYZ University, Fmoc-DMPA was tested on human fibroblast cell lines. The results indicated a significant increase in cell proliferation rates when treated with varying concentrations of Fmoc-DMPA compared to control groups. The mechanism was hypothesized to involve the activation of the MAPK/ERK signaling pathway, which is crucial for cell growth and differentiation.
Case Study 2: Antioxidant Effects
Another investigation published in the Journal of Medicinal Chemistry explored the antioxidant capabilities of Fmoc-DMPA derivatives. The study utilized DPPH radical scavenging assays to assess the compound's ability to neutralize free radicals. Results demonstrated that certain derivatives exhibited a higher scavenging activity than standard antioxidants like ascorbic acid, suggesting potential therapeutic applications in oxidative stress-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
